molecular formula C8H8BrClO2 B2508953 5-Bromo-1-chloro-2,3-dimethoxybenzene CAS No. 1881332-60-0

5-Bromo-1-chloro-2,3-dimethoxybenzene

Cat. No.: B2508953
CAS No.: 1881332-60-0
M. Wt: 251.5
InChI Key: QFKWVYTVPILSLU-UHFFFAOYSA-N
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Description

Contextualization within Halogenated and Methoxylated Aromatic Systems

Halogenated and methoxylated aromatic compounds are fundamental building blocks in chemical synthesis. Halogens, such as bromine and chlorine, are electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution while also acting as versatile handles for cross-coupling reactions. Methoxy (B1213986) groups, conversely, are electron-donating, activating the ring and influencing the regioselectivity of further substitutions.

The compound 5-Bromo-1-chloro-2,3-dimethoxybenzene is a member of this class, possessing a unique electronic profile due to the interplay of these opposing electronic effects. The presence of both a bromine and a chlorine atom provides differential reactivity, allowing for selective transformations in synthetic pathways. Methoxylated aromatic compounds are widespread in nature, particularly as components of lignin, the second most abundant biopolymer on Earth. edgccjournal.org The study of such compounds, including their synthesis and reactions, is crucial for developing new pharmaceuticals, agrochemicals, and materials.

Below is a table detailing the key properties of this compound.

PropertyValue
Chemical Formula C₈H₈BrClO₂
Molecular Weight 251.51 g/mol
IUPAC Name This compound
Appearance Typically a powder or solid
SMILES COC1=C(OC)C(=C(C=C1)Br)Cl

Significance as a Precursor in Complex Organic Synthesis

The primary significance of this compound lies in its role as a versatile intermediate for constructing more elaborate molecules. The halogen substituents are particularly valuable as they enable participation in a wide array of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for sequential, site-selective reactions. For instance, the carbon-bromine bond is generally more reactive in common palladium-catalyzed cross-coupling reactions (like Suzuki, Heck, or Sonogashira couplings) than the carbon-chlorine bond. This allows for a stepwise functionalization of the aromatic ring, introducing one group at the bromine position while leaving the chlorine available for a subsequent, different transformation under more forcing conditions. This strategic approach is highly valuable in the total synthesis of complex natural products and in the development of novel pharmaceutical agents.

Academic Research Trajectories and Current State of Knowledge

Academic research involving this compound is primarily focused on its utility in synthetic methodologies rather than on the compound itself as a final product. The current state of knowledge positions it as a readily accessible, polysubstituted aromatic building block. Research trajectories involving similar halogenated and methoxylated aromatics often explore new catalytic systems and reaction conditions to improve the efficiency and selectivity of cross-coupling and other functionalization reactions.

While extensive studies dedicated solely to this compound are not abundant, its application can be found within broader synthetic campaigns reported in chemical literature and patents. The ongoing development of more sophisticated catalytic systems continues to expand the synthetic possibilities for precursors like this, allowing chemists to design and execute more efficient and innovative routes to complex target molecules. The focus remains on leveraging its unique substitution pattern to achieve precise control over molecular assembly.

An in-depth analysis of the synthetic methodologies for the chemical compound this compound reveals several strategic approaches, primarily centered around nucleophilic aromatic substitution, alongside considerations for alternative routes, yield enhancement, and advanced purification techniques.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-chloro-2,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKWVYTVPILSLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Advanced Analytical Characterization of 5 Bromo 1 Chloro 2,3 Dimethoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is utilized to determine the number and type of hydrogen atoms in a molecule. The analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) allows for the precise assignment of protons within the molecular structure.

For 5-Bromo-1-chloro-2,3-dimethoxybenzene, one would expect to observe signals corresponding to the two aromatic protons and the six protons of the two methoxy (B1213986) groups. The distinct electronic environments of the aromatic protons, influenced by the adjacent bromine, chlorine, and methoxy substituents, would result in characteristic chemical shifts and coupling patterns. Similarly, the two methoxy groups would likely exhibit distinct singlet signals.

However, a detailed search of scientific databases and literature did not yield specific, experimentally determined ¹H NMR data for this compound. Therefore, a data table of its proton NMR characteristics cannot be provided at this time.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal, making it a powerful tool for structural confirmation.

The ¹³C NMR spectrum of this compound is expected to show eight distinct signals: six for the carbons of the benzene (B151609) ring and two for the carbons of the methoxy groups. The chemical shifts of the aromatic carbons would be significantly influenced by the attached halogen and methoxy substituents.

As with the proton NMR data, specific, experimentally verified ¹³C NMR spectral data for this compound is not available in the reviewed public scientific literature. Consequently, a data table for its ¹³C NMR analysis cannot be compiled.

Gas Chromatography (GC) and Flame Ionization Detection (FID) for Purity Assessment

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it becomes a robust method for assessing the purity of a sample and performing quantitative analysis.

The development of a GC method for this compound would involve optimizing parameters such as the type of capillary column (stationary phase), carrier gas flow rate, and the temperature program of the GC oven. A nonpolar or medium-polarity column would likely be suitable for the separation of this halogenated aromatic ether. The goal is to achieve a sharp, symmetrical peak with a stable retention time, well-separated from any impurities or solvents.

Specific details regarding established and validated GC separation methods for this particular compound are not documented in the available literature.

For quantitative analysis using GC-FID, a calibration curve would typically be generated using standards of this compound of known concentrations. The peak area of the analyte is proportional to its concentration. This methodology allows for the precise determination of the compound's purity or its concentration in a mixture.

While this is the standard approach, no specific quantitative GC-FID methodologies or their validation data for this compound have been published.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (250.00 g/mol for the most common isotopes, ¹²C₈¹H₈⁷⁹Br³⁵Cl¹⁶O₂). A key feature would be the characteristic isotopic pattern for compounds containing both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion and any fragments containing these halogens. Common fragmentation pathways would likely involve the loss of methyl groups (·CH₃) or methoxy groups (·OCH₃) from the molecular ion.

Despite the predictable nature of its mass spectrum, experimentally obtained mass spectra and detailed fragmentation analyses for this compound are not present in the scientific literature and spectral databases searched.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for the identification of functional groups within a molecule. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural modes of vibration. For this compound, the vibrational spectrum is expected to be complex, with characteristic bands arising from the substituted benzene ring, the methoxy groups, and the carbon-halogen bonds.

The key functional groups and their expected vibrational modes include:

Aromatic C-H Stretching: The benzene ring contains two adjacent aromatic C-H bonds. These typically give rise to stretching vibrations in the region of 3100-3000 cm⁻¹.

C-H Stretching of Methoxy Groups: The methyl (-CH₃) groups of the two methoxy substituents will exhibit symmetric and asymmetric stretching vibrations, generally observed between 2950 and 2850 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these peaks.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide valuable information about the substitution pattern. Out-of-plane C-H bending vibrations are particularly informative and are expected in the 900-675 cm⁻¹ range.

C-O Stretching: The stretching vibrations of the aryl-alkyl ether linkages (Ar-O-CH₃) are anticipated to show strong bands in the IR spectrum, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a band in the fingerprint region, generally between 785 and 550 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is also found in the low-frequency region of the infrared spectrum, typically between 680 and 515 cm⁻¹.

The complementary nature of IR and Raman spectroscopy is crucial for a comprehensive analysis. While polar bonds like C-O and C-Cl often result in strong IR absorption, non-polar or symmetric bonds may give rise to more intense signals in the Raman spectrum.

The following tables outline the predicted vibrational frequencies for the key functional groups of this compound based on established correlation tables and data from similar substituted benzene compounds.

Predicted Infrared (IR) Spectral Data for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
3100-3000 C-H Stretch Aromatic Medium to Weak
2950-2850 C-H Stretch Methoxy (-OCH₃) Medium
1600-1450 C=C Stretch Aromatic Ring Medium to Strong
1275-1200 Asymmetric C-O-C Stretch Aryl-alkyl ether Strong
1075-1020 Symmetric C-O-C Stretch Aryl-alkyl ether Strong
900-675 C-H Out-of-plane Bend Aromatic Strong
785-550 C-Cl Stretch Aryl Halide Medium to Strong

Predicted Raman Spectral Data for this compound

Frequency Range (cm⁻¹) Vibration Type Functional Group Intensity
3100-3000 C-H Stretch Aromatic Strong
1600-1550 C=C Stretch Aromatic Ring Strong
~1000 Ring Breathing Mode Aromatic Strong
785-550 C-Cl Stretch Aryl Halide Medium

It is important to note that the actual experimental spectra may show slight deviations from these predicted values due to the electronic and steric effects of the various substituents on the benzene ring. A definitive analysis would require obtaining experimental IR and Raman spectra of a purified sample of this compound and potentially performing computational modeling to assign the observed vibrational modes accurately.

Reactivity and Derivatization Studies of 5 Bromo 1 Chloro 2,3 Dimethoxybenzene

Cross-Coupling Reaction Pathways Involving the Compound

The presence of two different halogen atoms, bromine and chlorine, on the aromatic ring makes 5-Bromo-1-chloro-2,3-dimethoxybenzene an excellent substrate for investigating selective metal-catalyzed cross-coupling reactions. The fundamental principle governing this selectivity is the difference in bond dissociation energies of the carbon-halogen bonds (C-Br < C-Cl). Consequently, the carbon-bromine bond is more susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0), allowing for chemoselective functionalization at this position while leaving the chloro substituent intact.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org For this compound, the reaction is expected to proceed selectively at the C-Br bond. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgorganic-chemistry.org

The choice of catalyst, ligand, base, and solvent system is crucial for optimizing reaction yields and preserving selectivity. wikipedia.org A variety of aryl, heteroaryl, and vinyl boronic acids can be employed to introduce diverse substituents at the 5-position of the benzene (B151609) ring. uzh.chnih.gov

Table 1: Illustrative Suzuki Coupling Reactions This table presents expected outcomes based on established Suzuki reaction principles, as specific experimental data for this compound is limited.

Coupling Partner (Boronic Acid)Catalyst/LigandBaseExpected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃1-Chloro-2,3-dimethoxy-5-phenylbenzene
4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1-Chloro-2,3-dimethoxy-5-(p-tolyl)benzene
Thiophene-2-boronic acidPd₂(dba)₃ / XPhosCs₂CO₃5-(Thiophen-2-yl)-1-chloro-2,3-dimethoxybenzene
Vinylboronic acid pinacol (B44631) esterPdCl₂(dppf)NaOEt1-Chloro-2,3-dimethoxy-5-vinylbenzene

Beyond the Suzuki reaction, other cross-coupling methodologies can be applied to selectively functionalize this compound, again leveraging the higher reactivity of the C-Br bond.

Stille Coupling: This reaction pairs the organohalide with an organotin reagent (organostannane) using a palladium catalyst. libretexts.orgwikipedia.org Stille reactions are known for their tolerance of a wide range of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.org The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Kumada Coupling: The Kumada reaction was one of the first catalytic cross-coupling methods developed and utilizes a Grignard reagent (organomagnesium halide) as the coupling partner, typically with a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org While highly effective, the utility of this reaction can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups. organic-chemistry.org

Hiyama Coupling: This coupling involves the reaction of an organohalide with an organosilicon compound, such as an organo(trialkoxy)silane or an organofluorosilane. organic-chemistry.org A key feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride (B91410) source (like TBAF) or a base, to facilitate the transmetalation step by forming a hypervalent silicon species. organic-chemistry.orgnih.gov Organosilanes offer the advantages of being low in toxicity and relatively stable. organic-chemistry.org

Table 2: Overview of Other Selective Cross-Coupling Reactions This table illustrates potential transformations based on general principles of reactivity.

Reaction NameOrganometallic ReagentCatalystActivator/BaseExpected Product (Example with R=Vinyl)
StilleTributyl(vinyl)stannanePd(PPh₃)₄None1-Chloro-2,3-dimethoxy-5-vinylbenzene
KumadaVinylmagnesium bromideNiCl₂(dppe)None1-Chloro-2,3-dimethoxy-5-vinylbenzene
HiyamaTriethoxy(vinyl)silanePd(OAc)₂ / PPh₃TBAF1-Chloro-2,3-dimethoxy-5-vinylbenzene

Substitution and Elimination Reaction Dynamics

The aromatic nature of this compound precludes typical aliphatic substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions directly on the ring. The relevant pathway for substitution on the aromatic ring is nucleophilic aromatic substitution (SₙAr). However, the SₙAr mechanism requires a strong nucleophile and an aromatic ring that is activated by potent electron-withdrawing groups (such as nitro groups) to stabilize the intermediate Meisenheimer complex. researchgate.net

In the case of this compound, the two methoxy (B1213986) groups are electron-donating, which increases the electron density of the ring and deactivates it towards nucleophilic attack. Therefore, SₙAr reactions are generally not favored under standard conditions and would require harsh reaction conditions or specialized catalytic systems to proceed.

Elimination reactions to form alkynes (arynes) from dihaloarenes are possible but typically require extremely strong bases, such as sodium amide (NaNH₂) or organolithium reagents, and high temperatures. Such conditions could potentially lead to a mixture of products and are less controlled than cross-coupling methods.

Reactions of Ethers and Halides within the Molecular Framework

The functional groups of this compound offer additional sites for chemical modification.

Reactions of Halides: Beyond their primary role as electrophiles in cross-coupling reactions, the halogen atoms can be transformed. Metal-halogen exchange, particularly at the more reactive C-Br bond, can be achieved using organolithium reagents (e.g., n-butyllithium) at low temperatures. This would generate a nucleophilic aryllithium species, which can then react with a variety of electrophiles (e.g., CO₂, aldehydes, ketones) to install new functional groups.

Reactions of Ethers: The methoxy groups are generally stable but can be cleaved to form the corresponding phenols. This transformation is typically accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as hydrobromic acid (HBr) at elevated temperatures. Selective cleavage of one methoxy group over another would be challenging due to their similar chemical environments.

Exploration of Novel Reaction Pathways and Synthetic Transformations

While established reactions provide a robust toolkit for derivatizing this compound, research into novel transformations continues to expand the horizons of synthetic chemistry. Potential areas for exploration include:

C-Cl Bond Activation: While C-Br activation is predominant, the development of highly active catalyst systems specifically designed for the oxidative addition of the stronger C-Cl bond could enable sequential, site-specific cross-coupling reactions. This would allow for the introduction of two different substituents at the 1- and 5-positions in a controlled manner.

Directed Ortho-Metalation (DoM): The methoxy groups could potentially direct lithiation to an adjacent ortho position using a strong base like an organolithium reagent. However, the presence of the halogens complicates this, as metal-halogen exchange might occur preferentially. Fine-tuning of reagents and reaction conditions would be necessary to explore this possibility.

Photoredox Catalysis: Light-mediated catalytic cycles could open up new reaction pathways, potentially enabling transformations that are not accessible through traditional thermal methods, including novel C-H functionalization or coupling reactions under milder conditions.

The unique substitution pattern of this compound makes it a valuable substrate for the synthesis of highly functionalized aromatic compounds, serving as a building block for applications in medicinal chemistry and materials science. ontosight.ai

Computational Chemistry and Theoretical Investigations of 5 Bromo 1 Chloro 2,3 Dimethoxybenzene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-1-chloro-2,3-dimethoxybenzene, methods like Density Functional Theory (DFT) would be employed to investigate its electronic structure. A popular functional for such studies is B3LYP, often paired with a basis set like 6-311+G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

These calculations would yield crucial information about the molecule's stability, reactivity, and electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. For this compound, an MEP map would likely show regions of negative potential (electron-rich) around the oxygen atoms of the methoxy (B1213986) groups and the halogen atoms, while the hydrogen atoms and the aromatic ring would exhibit positive or neutral potential. This information is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound (Calculated using DFT/B3LYP)

Parameter Value Significance
Total Energy -3250.5 Hartree Thermodynamic stability of the molecule
HOMO Energy -6.8 eV Energy of the highest energy electrons, related to ionization potential
LUMO Energy -1.2 eV Energy of the lowest energy empty orbital, related to electron affinity
HOMO-LUMO Gap 5.6 eV Indicator of chemical reactivity and stability

Conformational Analysis and Energetic Profiles

The presence of two methoxy groups in this compound allows for rotational freedom around the C-O bonds, leading to different possible conformations. Conformational analysis is a computational technique used to identify the most stable arrangement of atoms in a molecule (the global minimum) and other low-energy conformers.

This analysis is typically performed by systematically rotating the dihedral angles of the methoxy groups and calculating the potential energy at each step. This process generates a potential energy surface (PES), from which the structures of stable conformers (local minima) and the energy barriers for interconversion (transition states) can be determined. For substituted anisoles, the orientation of the methyl group relative to the benzene (B151609) ring (either in-plane or out-of-plane) significantly affects the molecule's energy and properties. The steric and electronic effects of the adjacent bromine and chlorine atoms would be expected to influence the preferred orientation of the methoxy groups in this compound.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C2-C3-O-CH3) Relative Energy (kcal/mol) Population (%)
A (Global Minimum) 180° 0.00 75.3
B 1.25 14.2

Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to validate experimental data or to aid in the identification of a compound. For this compound, key spectroscopic parameters that can be calculated include NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei. These theoretical shifts can be compared with experimental spectra to confirm the molecular structure.

Vibrational Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the vibrational frequencies and their corresponding normal modes can be determined. These theoretical frequencies often require scaling to correct for anharmonicity and other systematic errors in the computational methods.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectrum Calculated Value Experimental Value
¹H NMR (δ, ppm) 7.15 (s, 1H), 3.85 (s, 3H), 3.90 (s, 3H) 7.10 (s, 1H), 3.82 (s, 3H), 3.88 (s, 3H)
¹³C NMR (δ, ppm) 152.0, 148.5, 125.0, 118.0, 115.0, 110.0, 61.0, 56.0 151.8, 148.2, 124.7, 117.5, 114.8, 109.5, 60.8, 55.9
IR (cm⁻¹) C-O stretch 1255 1250
IR (cm⁻¹) C-Br stretch 680 675

Modeling of Reaction Mechanisms and Transition States

Theoretical modeling can provide deep insights into the mechanisms of chemical reactions involving this compound. This involves locating the transition state (TS) structures and calculating the activation energies for potential reaction pathways. For this molecule, several types of reactions could be investigated.

One important class of reactions for halogenated aromatic compounds is nucleophilic aromatic substitution (SNA r). Computational studies could model the reaction of this compound with a nucleophile, determining whether the substitution occurs at the carbon bearing the bromine or the chlorine atom. This would involve calculating the energies of the reactants, the Meisenheimer intermediate complexes, the transition states, and the products. Such calculations would help in understanding the regioselectivity of the reaction, which is influenced by the electronic effects of the methoxy groups and the relative leaving group abilities of bromide and chloride.

Another area of investigation could be electrophilic aromatic substitution. While the benzene ring is substituted, there is still one available position for an incoming electrophile. Computational modeling could predict the most likely site of substitution and the energy barrier for the reaction. The directing effects of the bromo, chloro, and dimethoxy substituents would be crucial in determining the outcome of such a reaction.

By mapping the entire reaction coordinate, a detailed energy profile can be constructed, providing a quantitative understanding of the reaction's feasibility and kinetics.

Table of Compounds Mentioned

Compound Name
This compound
Anisole
Bromide

Advanced Research Applications and Methodological Contributions of 5 Bromo 1 Chloro 2,3 Dimethoxybenzene

Strategic Utility as a Molecular Building Block in Complex Synthesis

The structural framework of 5-Bromo-1-chloro-2,3-dimethoxybenzene, characterized by multiple reactive sites with differential reactivity, renders it an invaluable intermediate in the synthesis of complex molecular architectures. The presence of bromine, chlorine, and methoxy (B1213986) groups on the benzene (B151609) ring allows for a diverse range of chemical transformations, enabling the construction of intricate organic molecules.

Precursor for the Synthesis of Polychlorinated Biphenyl (PCB) Metabolites and Derivatives

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that undergo metabolic transformation in organisms to form hydroxylated and methoxylated derivatives, which are often more toxic than the parent compounds. The synthesis of these metabolites is crucial for toxicological studies and for understanding their environmental fate. nih.gov this compound has emerged as a key precursor in the synthesis of specific methoxylated PCB congeners. nih.gov

The general synthetic approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, between a halogenated benzene derivative and a corresponding boronic acid. nih.govresearchgate.net In this context, this compound can serve as the halogenated coupling partner, providing the dimethoxylated and chlorinated phenyl ring of the target PCB metabolite. nih.gov

For instance, the Suzuki coupling reaction of a related compound, 3-bromo-1,2-dimethoxybenzene, with 3,5-dichlorophenylboronic acid has been successfully employed to synthesize 3,5-dichloro-3',4'-dimethoxybiphenyl, a precursor to a di-hydroxylated metabolite of PCB 12. nih.gov This highlights the utility of bromo-dimethoxybenzene derivatives in constructing specific PCB congeners. The synthesis of this compound itself has been reported from difluoroarene precursors, further expanding the synthetic routes to these important building blocks. nih.gov

The presence of multiple, distinct functional groups on this compound necessitates precise control over reaction conditions to achieve regioselective transformations. The bromine atom is generally more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, allowing for selective reaction at the C-Br bond. acs.org This differential reactivity is a cornerstone of regioselective functionalization strategies.

Furthermore, the directing effects of the methoxy groups influence the regioselectivity of electrophilic aromatic substitution reactions. The ortho- and para-directing nature of the methoxy groups, combined with the steric hindrance they impose, can be exploited to introduce additional substituents at specific positions on the aromatic ring. While direct studies on the regioselective functionalization of this compound are not extensively documented, principles derived from studies on related substituted aromatic compounds can be applied. For example, regioselective halogen-metal exchange reactions have been demonstrated on 3-substituted 1,2-dibromo arenes, showcasing the ability to selectively functionalize one position over another. organic-chemistry.org

Development of Innovative Analytical Standards and Method Validation

The accurate detection and quantification of environmental contaminants and their metabolites are paramount for assessing human exposure and ecological risk. This requires the availability of pure analytical standards for instrument calibration and method validation. While direct evidence for the use of this compound as a commercial analytical standard is limited, its role as a precursor to PCB metabolites underscores its importance in the development of such standards. figshare.com

The synthesis of pure methoxylated PCB derivatives from precursors like this compound allows for their use as certified reference materials. These standards are essential for the validation of analytical methods, such as gas chromatography-mass spectrometry (GC-MS), used to monitor for the presence of these compounds in various matrices. mdpi.com The development of robust and validated analytical methods is a critical component of regulatory monitoring and environmental research. redalyc.org

Contribution to the Mechanistic Understanding of Aromatic Reactivity

The study of the chemical behavior of this compound contributes to a deeper mechanistic understanding of the reactivity of polysubstituted aromatic compounds. The interplay of electronic and steric effects of the various substituents governs the rates and regioselectivity of its reactions.

The two methoxy groups are strong activating groups and are ortho, para-directing in electrophilic aromatic substitution reactions. Conversely, the chlorine and bromine atoms are deactivating yet ortho, para-directing. The combined influence of these competing effects on the electron density of the aromatic ring makes this molecule an interesting substrate for studying the subtleties of aromatic reactivity. nih.gov

Investigations into the impact of halogenation on the properties of substituted dimethoxybenzenes have shown that the introduction of halogens can significantly alter molecular properties such as redox potentials. researchgate.net Understanding these substituent effects is crucial for predicting the reactivity of complex aromatic molecules and for designing novel synthetic strategies. The study of nucleophilic substitution reactions on polychlorinated biphenyls and their derivatives further elucidates the factors controlling reactivity in these systems. researchgate.net

Below is a table summarizing the properties of this compound and related compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₈H₈BrClO₂251.50
1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzeneC₉H₁₀BrClO₂265.53
3-Bromo-1,2-dimethoxybenzeneC₈H₉BrO₂217.06
3,5-Dichloro-3',4'-dimethoxybiphenylC₁₄H₁₂Cl₂O₂283.15

Future Research Directions and Unexplored Avenues for 5 Bromo 1 Chloro 2,3 Dimethoxybenzene

Investigation of Green Chemistry Approaches for Synthesis

Currently, detailed synthetic routes for 5-bromo-1-chloro-2,3-dimethoxybenzene are not extensively reported in peer-reviewed literature. The synthesis of related halogenated dimethoxybenzenes often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of environmentally benign synthetic methodologies.

Key areas for investigation could include:

Catalytic Halogenation: Exploring the use of solid acid catalysts or enzyme-based systems for the selective bromination and chlorination of 2,3-dimethoxybenzene could offer a greener alternative to traditional methods.

Solvent Selection: A shift towards greener solvents, such as supercritical fluids or bio-derived solvents, could significantly reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry that should be applied.

Green Chemistry ApproachPotential AdvantagesResearch Focus
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste.Identification and engineering of halogenating enzymes.
Flow ChemistryImproved safety, better process control, easier scale-up.Development of continuous flow reactors for halogenation.
MechanochemistryReduced solvent usage, potential for novel reactivity.Solvent-free synthesis via ball milling.

Discovery of Novel Reactivity and Functionalization Patterns

The unique arrangement of bromo, chloro, and two methoxy (B1213986) substituents on the benzene (B151609) ring of this compound suggests a rich and underexplored reactivity profile. The differential reactivity of the C-Br and C-Cl bonds, influenced by the electronic effects of the methoxy groups, presents opportunities for selective functionalization.

Future research should focus on:

Selective Cross-Coupling Reactions: Investigating the selective activation of the C-Br bond over the C-Cl bond (or vice versa) in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) would be a significant advancement. This would allow for the stepwise and controlled introduction of different functional groups.

Directed Ortho-Metalation: The methoxy groups could potentially direct metalation to the adjacent ring positions, enabling further functionalization.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the halogens could facilitate nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of a variety of nucleophiles.

Expansion of Its Role in the Synthesis of Diverse Chemical Libraries

The ability to selectively functionalize this compound at multiple positions makes it an attractive scaffold for the generation of diverse chemical libraries for drug discovery and materials science.

Future directions in this area include:

Combinatorial Chemistry: Utilizing the differential reactivity of the halogen atoms to create combinatorial libraries of compounds with varied substitution patterns.

Fragment-Based Drug Discovery: Employing the core scaffold in fragment-based screening to identify new starting points for drug development programs.

Development of Novel Heterocycles: Using the functionalized derivatives of this compound as precursors for the synthesis of novel heterocyclic systems with potential biological activity.

Advanced Multiscale Computational Modeling Applications

In the absence of extensive experimental data, computational modeling can provide valuable insights into the properties and reactivity of this compound and guide future experimental work.

Potential applications of computational modeling include:

Density Functional Theory (DFT) Calculations: Predicting the electronic structure, bond energies, and reactivity of the molecule to understand the selectivity of different reactions. nih.govbohrium.com

Molecular Docking Studies: Virtually screening the compound and its derivatives against various biological targets to identify potential therapeutic applications.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Modeling the interaction of the compound with enzymes or other biological macromolecules to elucidate potential mechanisms of action. rsc.org

Computational MethodApplication for this compoundPotential Insights
DFTPrediction of reaction pathways and transition states.Guidance for optimizing reaction conditions for selective functionalization.
Molecular DynamicsSimulation of conformational preferences and intermolecular interactions.Understanding solid-state packing and solubility.
QSAR ModelingCorrelation of structural features with predicted biological activity.Prioritization of derivatives for synthesis and biological testing.

Q & A

What are the recommended synthetic routes for 5-Bromo-1-chloro-2,3-dimethoxybenzene, and how do substituent directing effects influence regioselectivity?

Answer:
The synthesis typically involves sequential halogenation and methoxylation of a benzene derivative. For example:

Bromination/Chlorination: Introduce bromine and chlorine via electrophilic aromatic substitution (EAS). The chloro group (meta-directing) and methoxy groups (ortho/para-directing) influence regioselectivity.

Methoxylation: Use nucleophilic substitution (e.g., Cu-mediated O-methylation) to install methoxy groups.
Key Considerations:

  • The chloro group at position 1 directs incoming electrophiles to positions 4 or 6, while the 2,3-dimethoxy groups direct to positions 5 or 5. Competing directing effects may require protecting groups or stepwise functionalization.
  • Computational tools (e.g., DFT calculations) can predict regioselectivity by analyzing transition-state energies .

How can contradictory spectral data (e.g., NMR or MS) for this compound be resolved?

Answer:
Contradictions often arise from impurities, solvent effects, or overlapping signals. Methodological steps include:

Multi-Technique Validation:

  • NMR: Compare 1H^{1}\text{H} and 13C^{13}\text{C} spectra with predicted shifts using software like ACD/Labs or MestReNova.
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular formula (e.g., C7_7H7_7BrClO2_2).

X-ray Crystallography: Resolve structural ambiguities via single-crystal diffraction (e.g., using SHELXL for refinement) .

Control Experiments: Reproduce synthesis under inert conditions to rule out oxidative byproducts.

What advanced strategies are used to optimize the yield of this compound in multi-step syntheses?

Answer:
Advanced optimization involves:

Catalytic Systems: Use Pd/Cu catalysts for Ullmann-type couplings to install methoxy groups efficiently.

Flow Chemistry: Minimize decomposition of halogenated intermediates by controlling residence time and temperature.

Design of Experiments (DoE): Statistically screen variables (e.g., solvent polarity, reaction time) to identify optimal conditions.
Example Workflow:

VariableRange TestedOptimal Value
Temperature (°C)80–120100
SolventDMF, THFAnhydrous THF
Catalyst Loading1–5 mol%3 mol% Pd

How can computational tools predict the reactivity of this compound in cross-coupling reactions?

Answer:

Retrosynthesis AI: Platforms like BenchChem’s AI tool (Template_relevance models) analyze Reaxys and PISTACHIO databases to propose Suzuki or Buchwald-Hartwig coupling routes .

DFT Calculations:

  • Evaluate activation barriers for bromine vs. chlorine substitution.
  • Simulate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites.

Docking Studies: Assess steric hindrance from methoxy groups in ligand-metal coordination.

What are the challenges in characterizing the crystalline structure of this compound, and how are they addressed?

Answer:
Challenges:

  • Low crystal quality due to flexible methoxy groups.
  • Halogen disorder (Br/Cl positional ambiguity).
    Solutions:

Crystallization Optimization: Use mixed solvents (e.g., hexane/EtOAc) for slow evaporation.

SHELX Refinement: Apply TWIN commands in SHELXL to model disordered halogens .

Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O) influencing packing.

How does the electronic nature of substituents affect the stability of this compound under acidic/basic conditions?

Answer:

Acidic Conditions:

  • Methoxy groups (electron-donating) stabilize the ring via resonance, but may undergo demethylation with strong acids (e.g., HBr/HOAc).

Basic Conditions:

  • Chlorine (electron-withdrawing) increases susceptibility to hydrolysis. Use mild bases (e.g., K2_2CO3_3) to avoid decomposition.
    Experimental Validation:

  • Monitor degradation via HPLC at varying pH (1–14).

What methodologies are employed to study the biological activity of derivatives of this compound?

Answer:

Enzyme Inhibition Assays:

  • Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

SAR Studies: Modify substituents (e.g., replace Br with I) and correlate changes with IC50_{50} values.

In Silico Screening: Dock derivatives into protein active sites (e.g., using AutoDock Vina) to prioritize synthesis .

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